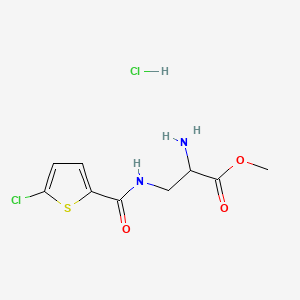

Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique structure that includes a thiophene ring substituted with a chlorine atom, an amino group, and a carboxamido group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride typically involves the following steps:

-

Formation of the Thiophene Ring: : The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and sulfur sources. The chlorination of the thiophene ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

-

Amination and Carboxamidation: : The introduction of the amino group and the carboxamido group is carried out through nucleophilic substitution reactions. The amino group is typically introduced using ammonia or an amine derivative, while the carboxamido group is introduced using carboxylic acid derivatives or acyl chlorides.

-

Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

-

Hydrochloride Formation: : The hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Mechanistic Notes :

-

Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of water to form a hydroxide ion, which attacks the ester carbonyl .

Amide Bond Reactivity

The carboxamido group participates in hydrolysis and nucleophilic substitution, influenced by the electronic effects of the chlorothiophene ring.

Key Findings :

-

The chlorothiophene ring’s electron-withdrawing effect stabilizes the amide bond, requiring harsh conditions (e.g., concentrated acids) for hydrolysis .

-

Ammonia substitutes the chlorine atom in the thiophene ring under moderate heating, forming a primary amine derivative.

Amino Group Functionalization

The primary amino group undergoes acylation and alkylation to introduce diverse functional groups.

Kinetic Considerations :

-

Acylation proceeds rapidly at 0–5°C due to the high nucleophilicity of the amino group .

-

Steric hindrance from the adjacent carboxamido group slows alkylation rates.

Chlorothiophene Ring Modifications

The 5-chlorothiophene moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Electronic Effects :

-

The chlorine atom directs electrophiles to the 4-position of the thiophene ring .

-

Palladium-catalyzed cross-coupling replaces the chlorine with aryl/heteroaryl groups .

Stability and Degradation

The compound exhibits sensitivity to light and moisture, with decomposition pathways identified:

Mitigation Strategies :

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|

| Methyl ester | High | NaOH (1M), 60°C |

| Primary amine | Moderate | Ac₂O, 0°C |

| Chlorothiophene | Low | Pd catalysis, 80°C |

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride. For instance, research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The compound's efficacy can be attributed to its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies suggest that derivatives of thiophene compounds possess broad-spectrum antimicrobial properties, which could be harnessed in developing new antibiotics or antifungal agents. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways .

Case Study 1: Anticancer Activity Assessment

A study published in Molecules assessed the anticancer activity of various thiophene derivatives, including this compound. The compound was tested against several human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiophene derivatives. This compound was included in a series of compounds tested against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-3-(5-bromothiophene-2-carboxamido)propanoate hydrochloride

- Methyl 2-amino-3-(5-fluorothiophene-2-carboxamido)propanoate hydrochloride

- Methyl 2-amino-3-(5-methylthiophene-2-carboxamido)propanoate hydrochloride

Uniqueness

Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of compounds with specific biological activities and chemical reactivity profiles.

Actividad Biológica

Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride, with the CAS number 1184298-30-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

Preparation and Stock Solutions

The preparation of stock solutions for laboratory use is critical for experimental consistency. Below is a table summarizing the preparation of stock solutions:

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.34 mL | 16.71 mL | 33.43 mL |

| 5 mM | 0.67 mL | 3.34 mL | 6.69 mL |

| 10 mM | 0.33 mL | 1.67 mL | 3.34 mL |

These solutions are prepared using appropriate solvents such as DMSO or PEG300 to ensure solubility and stability .

This compound exhibits several biological activities, primarily through its interaction with specific biological targets:

- Thrombin Inhibition : The compound has been investigated as a potential thrombin inhibitor, which plays a critical role in blood coagulation processes. Its structural modifications have led to enhanced potency in inhibiting thrombin activity .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, which is being explored for potential therapeutic applications against bacterial infections .

Case Studies and Research Findings

Several studies have focused on the pharmacological characterization of this compound:

- Thrombin Inhibition Study : A study characterized the compound's ability to inhibit thrombin effectively, leading to significant implications for anticoagulant therapy . The research highlighted that structural optimization could enhance its bioavailability and reduce side effects.

- Antimicrobial Activity Evaluation : Research has indicated that various derivatives of the compound show promise as antimicrobial agents. For instance, compounds modified at the thiophene ring exhibited enhanced activity against resistant bacterial strains .

- In Vivo Studies : Animal model studies have demonstrated the efficacy of this compound in reducing thrombus formation without significant bleeding risks, indicating a favorable safety profile .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

- Absorption : The compound is designed to be orally bioavailable, with studies suggesting rapid absorption post-administration.

- Distribution : It shows a favorable distribution profile across various tissues, which is crucial for its therapeutic efficacy.

- Metabolism : Metabolic pathways are under investigation to identify potential metabolites and their biological activities.

- Excretion : Studies indicate that the compound is primarily excreted through renal pathways, necessitating further investigation into its long-term effects on kidney function .

Propiedades

IUPAC Name |

methyl 2-amino-3-[(5-chlorothiophene-2-carbonyl)amino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S.ClH/c1-15-9(14)5(11)4-12-8(13)6-2-3-7(10)16-6;/h2-3,5H,4,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRVYFDXBIQQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)C1=CC=C(S1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.